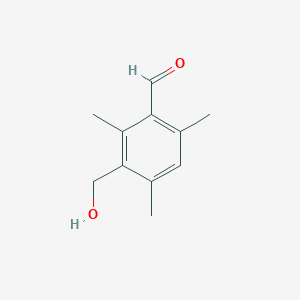

3-(羟甲基)-2,4,6-三甲基苯甲醛

描述

The compound of interest, 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, is a derivative of benzaldehyde with specific substituents that influence its chemical behavior and properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related benzaldehydes, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-dimethyl-4-hydroxybenzaldehyde, involves the selective oxidation of 2,4,6-trimethylphenol using copper-mediated catalysis in the presence of potassium carbonate and hydrogen peroxide . This method is notable for its simplicity, not requiring additives or ligands. Another synthesis approach for related benzaldehydes includes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, which is a key step in producing various alkyl-substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . For instance, the crystal structure of a synthesized compound with a hydroxy and methoxy substituted benzaldehyde was determined, revealing a dimeric nature and specific hydrogen bonding patterns . These techniques could similarly be applied to determine the molecular structure of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, providing insights into its geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by their substituents, which can affect the electron density and steric hindrance around the reactive aldehyde group. The papers provided do not directly address the chemical reactions of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, but studies on similar compounds can shed light on potential reactivity patterns. For example, the synthesis of nickel(II) and molybdenum(VI) complexes with a methoxy-hydroxybenzaldehyde derivative demonstrates the ligand properties of such compounds . This suggests that 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde could also form complexes with various metals, potentially serving as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The IR spectral analysis of 3-hydroxybenzaldehyde and its oxyanion form provides information on the vibrational modes and structural changes upon ionization . These findings can be extrapolated to predict the behavior of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde under different pH conditions, which could affect its solubility, reactivity, and potential applications.

科学研究应用

合成方法

- 制备技术: 3-(羟甲基)-2,4,6-三甲基苯甲醛的研究领域之一是其合成。例如,杨立荣(2007)展示了一种合成2,4,6-三甲基苯甲醛的方法,该方法涉及溴化反应、格氏试剂反应和氧化(Yang Lirong, 2007)。

- 催化氧化: C. Boldron等人(2005)的研究强调了取代羟基苯甲醛在制药和香水行业中的重要性,通过对芳香族甲基的选择性氧化制备。这表明了合成类似化合物如3-(羟甲基)-2,4,6-三甲基苯甲醛的潜在途径(C. Boldron et al., 2005)。

分析方法

- HPLC分析: 段秀红(2012)建立了使用RP-HPLC进行2,4,6-三甲基苯甲醛分析的方法,这可能为适用于3-(羟甲基)-2,4,6-三甲基苯甲醛的分析技术提供见解(Duan Xiu-hong, 2012)。

潜在应用

- 制药中间体: C. Boldron等人(2005)和孙晓娇等人(2008)关于将2,4,6-三甲基苯酚选择性氧化为相关化合物的研究表明,3-(羟甲基)-2,4,6-三甲基苯甲醛作为制药和香水中间体的潜在用途(Xiaojiao Sun et al., 2008)。

- 血管保护作用: 孔炳秀等人(2016)对相关化合物3-羟基苯甲醛的研究显示了血管保护作用,暗示了类似化合物在生物医学应用中的潜在可能性[(孔炳秀等人,2016)](https://consensus.app/papers/effects-3hydroxybenzaldehyde-vsmcs-proliferation-kong/dabd5979363455f8aea95213de18c0c8/?utm_source=chatgpt)。

环境应用

- 氧化过程: 对类似化合物如2,4,6-三甲基苯酚的氧化研究表明了潜在的环境应用。例如,阿盖尔等人(2006)讨论了Fe(III)水合络合物对2,4,6-三甲基苯酚的高效氧化,这可能为类似化合物的环境降解过程提供见解(J. Aguer et al., 2006)。

其他应用

- 团簇合成和磁性能: 在无机化学领域,莫凯强等人(2019)使用结构类似于3-(羟甲基)-2,4,6-三甲基苯甲醛的化合物2-羟基-3-甲氧基苯甲醛合成了椅状Ln3+Ln3团簇,暗示了其在合成具有独特性能的新型金属团簇中的潜在用途(Kai-Qiang Mo et al., 2019)。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that indole derivatives, which share a similar structure, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to influence a variety of biochemical pathways . For instance, they have been implicated in the synthesis of cholesterol and other isoprenoids via the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase .

Pharmacokinetics

This compound has been found to be metabolized into HMB-CoA, HMG-CoA, mevalonate, cholesterol, acetyl-CoA, acetoacetate, and β-hydroxybutyrate .

Result of Action

Similar compounds such as indole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSOCYDNDMREOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350439 | |

| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137380-49-5 | |

| Record name | Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137380-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

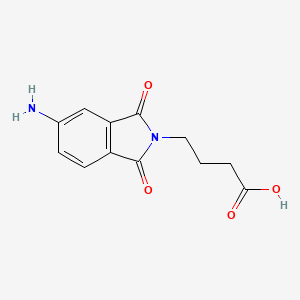

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

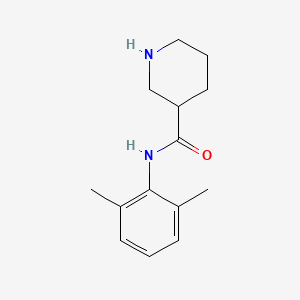

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)